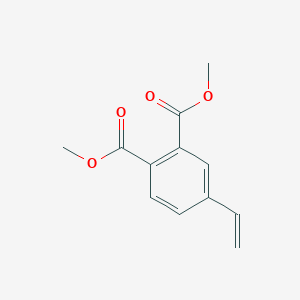
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H12O4 It is an ester derivative of phthalic acid, where the carboxyl groups are esterified with methanol, and one of the benzene hydrogens is substituted with an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate can be synthesized through a multi-step process involving the esterification of phthalic anhydride followed by a Heck reaction. The general synthetic route is as follows:
Esterification: Phthalic anhydride is reacted with methanol in the presence of an acid catalyst (such as sulfuric acid) to form dimethyl phthalate.
Heck Reaction: Dimethyl phthalate is then subjected to a Heck reaction with ethylene in the presence of a palladium catalyst and a base (such as triethylamine) to introduce the ethenyl group at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and recycling of reagents are common practices to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethenyl group can be reduced to form an ethyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: 4-carboxybenzene-1,2-dicarboxylic acid.
Reduction: Dimethyl 4-ethylbenzene-1,2-dicarboxylate.
Substitution: Corresponding carboxylate salts or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 4-ethenylbenzene-1,2-dicarboxylate depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The ester groups can be hydrolyzed under physiological conditions, releasing the active components.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 4-ethenylbenzene-1,2-dicarboxylate can be compared with other ester derivatives of phthalic acid, such as:
Dimethyl phthalate: Lacks the ethenyl group, making it less reactive in certain transformations.
Dimethyl 4-methylbenzene-1,2-dicarboxylate: Contains a methyl group instead of an ethenyl group, leading to different reactivity and applications.
Dimethyl 4-nitrobenzene-1,2-dicarboxylate: Contains a nitro group, which significantly alters its chemical properties and applications.
The presence of the ethenyl group in this compound makes it unique, providing additional reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
91963-85-8 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
dimethyl 4-ethenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O4/c1-4-8-5-6-9(11(13)15-2)10(7-8)12(14)16-3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
XPAXYIXDVIAIGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)

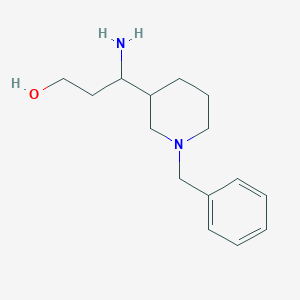
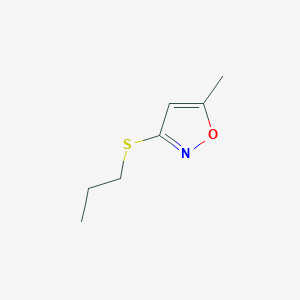
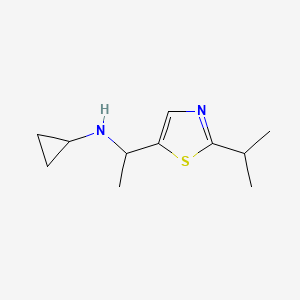


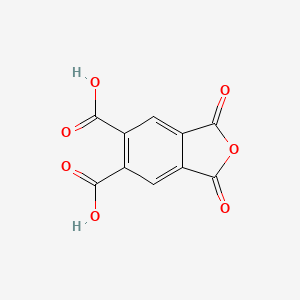



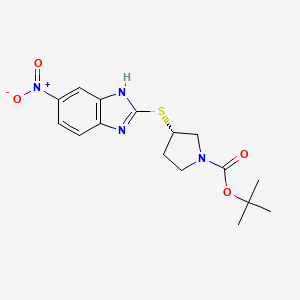
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)

